Methyl octadec-10-en-14-ynoate
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Overview
Description
Methyl octadec-10-en-14-ynoate is an organic compound with the molecular formula C19H32O2 It is a methyl ester derivative of an acetylenic fatty acid, characterized by the presence of both a double bond and a triple bond within its long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-10-en-14-ynoate can be synthesized through several methods. One common approach involves the esterification of the corresponding fatty acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-10-en-14-ynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 8-oxo-octadec-11-en-9-ynoate and methyl 8-hydroxy-octadec-11-en-9-ynoate.
Reduction: Methyl octadec-10-en-14-ene and methyl octadecane.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl octadec-10-en-14-ynoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl octadec-10-en-14-ynoate involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, the compound undergoes allylic oxidation to form hydroxy and keto derivatives . These reactions often involve the formation of intermediate species such as allylseleninic acid, which plays a crucial role in the overall reaction mechanism.
Comparison with Similar Compounds
Methyl octadec-10-en-14-ynoate can be compared with other similar compounds, such as:
Methyl octadec-6,9-dien-12-ynoate: Another acetylenic fatty acid ester with similar structural features.
Methyl octadec-9-ynoate: A simpler acetylenic fatty acid ester with only one triple bond.
Methyl octadec-14-en-10-ynoate: A compound with a similar structure but different positions of the double and triple bonds.
Uniqueness
This compound is unique due to the specific positions of its double and triple bonds, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and form diverse products makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
62204-03-9 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-10-en-14-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-4,7-8,11-18H2,1-2H3 |
InChI Key |
DNAFXIBIHRMFPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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